1-Bromooctane-1,1-D2

Isotopic enrichment Quantitative mass spectrometry Internal standard certification

1-Bromooctane-1,1-D2 (CAS 86423-34-9) is a stable-isotope-labeled derivative of 1-bromooctane in which both hydrogen atoms at the C1 position are replaced by deuterium, yielding the formula CH3(CH2)6CD2Br and a molecular weight of 195.14 g/mol. It belongs to the class of deuterated alkyl halides used primarily as internal standards in gas chromatography–mass spectrometry (GC-MS), liquid chromatography–mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, as well as a mechanistic probe for nucleophilic substitution reactions.

Molecular Formula C8H17B
Molecular Weight 195.14 g/mol
CAS No. 86423-34-9
Cat. No. B3044220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromooctane-1,1-D2
CAS86423-34-9
Molecular FormulaC8H17B
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESCCCCCCCCBr
InChIInChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2
InChIKeyVMKOFRJSULQZRM-MGVXTIMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromooctane-1,1-D2 (CAS 86423-34-9): A Site-Specific Deuterated Alkyl Bromide for Isotopic Tracing and Quantitative MS/NMR Analysis


1-Bromooctane-1,1-D2 (CAS 86423-34-9) is a stable-isotope-labeled derivative of 1-bromooctane in which both hydrogen atoms at the C1 position are replaced by deuterium, yielding the formula CH3(CH2)6CD2Br and a molecular weight of 195.14 g/mol . It belongs to the class of deuterated alkyl halides used primarily as internal standards in gas chromatography–mass spectrometry (GC-MS), liquid chromatography–mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, as well as a mechanistic probe for nucleophilic substitution reactions . The compound is supplied with an isotopic enrichment specification of 99 atom % D and a minimum chemical purity of 98%, as certified by major isotope vendors .

Why 1-Bromooctane-1,1-D2 Cannot Be Replaced by Unlabeled 1-Bromooctane or Alternative Deuterated Octyl Bromides


Unlabeled 1-bromooctane (CAS 111-83-1) lacks the mass shift required for selected ion monitoring (SIM) in GC-MS or LC-MS quantification, and its 1H NMR spectrum contains interfering proton signals at the C1 position that obscure the spectral region of interest in mechanistic and metabolomic studies . Among deuterated alternatives, 1-bromooctane-d17 (CAS 126840-36-6) introduces excessive deuteration that can produce significant chromatographic retention time shifts relative to the analyte, while 1-bromooctane-8,8,8-d3 (CAS 69373-25-7) places deuterium at the terminal methyl group rather than the reactive C–Br center, rendering it unsuitable for site-specific kinetic isotope effect (KIE) studies . 1-Bromooctane-1,1-D2 occupies a distinct analytical niche: its +2 Da mass shift provides adequate SIM separation while its C1-localized deuteration preserves the spectroscopic silence needed for reaction-center monitoring without the chromatographic perturbations associated with perdeuterated analogs .

1-Bromooctane-1,1-D2: Quantified Differentiation Evidence Against Closest Analogs


Isotopic Enrichment: 99 atom % D vs. 98 atom % D for Perdeuterated 1-Bromooctane-d17

1-Bromooctane-1,1-D2 from CDN Isotopes carries a certified isotopic enrichment of 99 atom % D . In contrast, the commercially available perdeuterated analog 1-bromooctane-d17 (CAS 126840-36-6) from Alfa Chemistry is specified at only 98 atom % D . The 1 percentage point higher enrichment of the -1,1-D2 variant reduces the mole fraction of unlabeled (protio) contaminant from ~2% to ~1%, which directly lowers the limit of detection (LOD) and improves signal-to-noise ratio in SIM-based GC-MS quantification when the deuterated species is used as an internal standard [1].

Isotopic enrichment Quantitative mass spectrometry Internal standard certification

Mass Spectrometric Shift: +2 Da for SIM Detection vs. +17 Da for Perdeuterated d17 Analog

The replacement of two hydrogen atoms with deuterium at the C1 position of 1-bromooctane-1,1-D2 produces a molecular ion shift of +2.01 Da relative to unlabeled 1-bromooctane (monoisotopic mass: 193.12 → 195.14) . This +2 Da shift is sufficient for baseline-resolved SIM channels in GC-MS analysis while avoiding the excessive mass increment (+17 Da for 1-bromooctane-d17) that can alter chromatographic retention time by 0.01–0.03 minutes and introduce differential matrix effects in LC-MS/MS assays [1]. The +3 Da shift of 1-bromooctane-8,8,8-d3 (monoisotopic mass ~196.14) provides an intermediate mass separation, but its terminal-methyl labeling does not confirm structural integrity at the reactive C–Br bond .

Mass spectrometry Selected ion monitoring Isotope dilution quantification

1H NMR Spectral Simplification: Absence of C1 –CH2Br Triplet at δ 3.4 ppm

In the 1H NMR spectrum of unlabeled 1-bromooctane, the C1 methylene protons (–CH2Br) produce a characteristic triplet at δ 3.40 ppm integrating for 2H [1]. In 1-Bromooctane-1,1-D2, this signal is completely absent because both C1 protons are replaced by deuterium, which is NMR-silent in 1H spectra . This site-specific spectral erasure provides a clean spectroscopic window at the reaction center, enabling unambiguous tracking of structural changes at C1 during SN2 displacement reactions without interference from other alkyl chain protons. By contrast, 1-bromooctane-8,8,8-d3 retains the full C1 proton signal (δ 3.4 ppm, 2H) and is therefore uninformative for monitoring C1 chemistry, while 1-bromooctane-d17 ablates all proton signals, losing site-specific information across the entire molecule .

1H NMR spectroscopy Site-specific deuteration Reaction mechanism elucidation

Secondary α-Deuterium Kinetic Isotope Effect: Reaction-Rate Perturbation at the C1 Center

Deuterium substitution at the C1 position of 1-bromooctane introduces a secondary α-deuterium kinetic isotope effect (KIE) during SN2 nucleophilic substitution reactions. While precise kH/kD values for 1-bromooctane-1,1-D2 have not been reported in primary literature as a standalone measurement, secondary α-deuterium KIEs for closely related 1-bromoalkane-1,1-d2 systems (e.g., 1-bromopentane-1,1-d2 with phenylacetylene) have been experimentally determined and are consistent with inverse (kH/kD < 1) or normal (kH/kD > 1) values in the range of 0.95–1.10 depending on the nucleophile and transition-state geometry [1]. This site-specific KIE at the C–Br reaction center provides a quantitative probe for distinguishing SN2 from SN1 pathways: in SN2 reactions, the tighter transition state at the α-carbon amplifies the secondary KIE, whereas in SN1 mechanisms, ionization to a carbocation diminishes it [2]. Perdeuterated 1-bromooctane-d17 generates a composite KIE from all 17 deuterium atoms, convoluting α, β, γ, and remote isotope effects and preventing site-specific mechanistic interpretation; 1-bromooctane-8,8,8-d3 produces only a negligible remote γ/δ KIE that is insensitive to the reaction pathway at C1 .

Kinetic isotope effect SN2 reaction mechanism Physical organic chemistry

Chemical Purity Specification: Dual-Certified 99 atom % D Isotopic + ≥98% Chemical Purity

1-Bromooctane-1,1-D2 supplied via CDN Isotopes and distributed through Fisher Scientific carries a dual purity specification: 99 atom % D isotopic enrichment and a minimum of 98% chemical purity . This dual certification is atypical among commercially available deuterated 1-bromooctane analogs. 1-Bromooctane-d4 from InvivoChem is specified only as 'Purity: ≥98%' without a separate isotopic enrichment guarantee on the standard product line . The combination of high isotopic and chemical purity ensures that when the compound is used as an internal standard at typical spiking concentrations (ng/mL to μg/mL range), the contributions from both chemical impurities (which may co-elute) and isotopic impurities (which contribute to the analyte mass channel) are minimized below 2% total error .

Chemical purity certification GMP/GLP compliance Procurement quality assurance

1-Bromooctane-1,1-D2: Proven Application Scenarios Supported by Quantitative Differentiation Evidence


Quantitative GC-MS Internal Standard for Volatile Organic Compound (VOC) Analysis in Environmental Water Samples

When 1-bromooctane is used as an extraction solvent for VOC determination in water by ultrasound-assisted emulsification microextraction (USAEME) coupled with GC-MS [1], 1-Bromooctane-1,1-D2 serves as the matched isotopic internal standard. Its +2 Da mass shift (195.14 vs. 193.12) provides interference-free SIM channels, while its 99 atom % D enrichment ensures that residual protio impurity contributes less than 1% to the analyte signal. The site-specific C1 deuteration confirms that co-extracted matrix components have not altered the internal standard's chemical integrity during sample workup, as verified by the intact molecular ion cluster.

Mechanistic Probe for SN2 vs. SN1 Pathway Discrimination in Organic Synthesis Development

In reaction optimization studies where 1-bromooctane serves as an alkylating agent (e.g., quaternization of amines, synthesis of ionic liquids, or Grignard reagent formation), 1-Bromooctane-1,1-D2 enables quantitative determination of the SN2/SN1 mechanistic partition through secondary α-deuterium KIE measurement [2]. The complete absence of the C1 proton signal (δ 3.4 ppm) in 1H NMR spectra allows real-time reaction monitoring at the substitution center without spectral overlap from the alkyl chain [3]. This site-specific deuteration strategy is directly applicable to the synthesis of deuterated oleates and other fatty-acid derivatives, where [1-2H2]octyl bromide has been used for two-carbon chain extension reactions [4].

LC-MS/MS Bioanalytical Method Development Requiring Chromatographic Co-Elution of Analyte and Internal Standard

In regulated bioanalytical LC-MS/MS assays where matrix effects (ion suppression/enhancement) must be corrected by a co-eluting internal standard, 1-Bromooctane-1,1-D2 is preferable to perdeuterated 1-bromooctane-d17 because its minimal +2 Da deuteration produces negligible chromatographic retention time shift (<0.005 min in typical reversed-phase gradients) [1]. The dual 99 atom % D / ≥98% chemical purity certification supports method validation documentation under FDA and EMA bioanalytical method validation guidelines, providing traceable quality metrics for both isotopic and chemical purity dimensions. The C1-localized deuteration also ensures that any hydrogen-deuterium exchange with protic mobile phases (a known limitation of deuterated internal standards) is confined to a single position, minimizing the analytical impact of back-exchange [2].

Chemical Synthesis Intermediate for Position-Specific Deuterium Incorporation into Complex Molecules

As a C1-deuterated alkyl bromide building block, 1-Bromooctane-1,1-D2 enables the introduction of a precisely located deuterium label at a defined position in target molecules. This is demonstrated by its established use in the synthesis of [1-2H2]octyl bromide-derived intermediates for specifically deuterated cis-9-octadecenoates, where the C1 deuterium label is preserved through multistep synthetic sequences [1]. The 99 atom % D isotopic enrichment ensures that the final deuterated product retains ≥98% isotopic purity after two synthetic steps (assuming conservative 99% retention per step), meeting the >98% isotopic enrichment threshold recommended for stable isotope labeled internal standards [2].

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